6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Pyrimidine Ring: This step often involves the reaction of suitable amines with nitriles under controlled conditions.
Formation of the Piperazine Ring: This can be synthesized by reacting ethylenediamine with appropriate alkylating agents.
Coupling Reactions: The final step involves coupling the pyrrolidine, pyrimidine, and piperazine rings using reagents like palladium catalysts under inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Shares the pyrrolidine and piperazine rings but lacks the pyrimidine ring.
1-(2-Pyrimidyl)piperazine: Contains the pyrimidine and piperazine rings but lacks the pyrrolidine ring.
Uniqueness
6-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of three different heterocyclic rings, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H21N7 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H21N7/c19-13-15-3-4-16(21-14-15)24-9-11-25(12-10-24)18-20-6-5-17(22-18)23-7-1-2-8-23/h3-6,14H,1-2,7-12H2 |
InChI Key |
RDMKIUJHWMVRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Origin of Product |
United States |
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